molecular formula C21H18BrN3O4 B2842098 Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 941885-71-8

Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Katalognummer B2842098
CAS-Nummer: 941885-71-8
Molekulargewicht: 456.296
InChI-Schlüssel: OCRPZUUUVAILBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, also known as BRD-9424, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of dihydropyridazine derivatives and has been synthesized using various methods.

Wirkmechanismus

Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exerts its anticancer effects by binding to the bromodomain of BRD4. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histones, which are involved in the regulation of gene expression. By binding to the bromodomain, Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate prevents the interaction between BRD4 and acetylated lysine residues, thereby inhibiting the activity of BRD4 and suppressing the growth of cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has been found to have significant biochemical and physiological effects on cancer cells. In vitro studies have shown that Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate inhibits the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have also demonstrated the anticancer effects of Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate in mouse models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is its specificity for BRD4. Unlike other drugs that target multiple proteins, Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate specifically targets BRD4, which reduces the risk of off-target effects. However, one of the limitations of Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more effective formulations of Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential applications of Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate in other diseases beyond cancer, such as inflammatory disorders and neurological diseases.
Conclusion:
In conclusion, Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its specificity for BRD4 and its ability to inhibit the growth of cancer cells make it a valuable tool for studying the role of BRD4 in cancer development and progression. With further research and development, Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate could potentially lead to the development of new and more effective treatments for cancer and other diseases.

Synthesemethoden

Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can be synthesized using various methods. One of the most commonly used methods is the reaction between ethyl 4-oxo-6-phenyl-1,4-dihydropyridazine-3-carboxylate and 4-bromobenzoyl chloride in the presence of a base. This reaction results in the formation of Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate as a white solid with a high yield.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has shown potential applications in scientific research, particularly in the field of cancer research. This compound has been found to inhibit the growth of cancer cells by targeting a specific protein called BRD4. BRD4 is a transcriptional regulator that plays a crucial role in the development and progression of cancer. By inhibiting the activity of BRD4, Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can effectively suppress the growth of cancer cells.

Eigenschaften

IUPAC Name

ethyl 4-[(4-bromobenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-16(23-20(27)14-8-10-15(22)11-9-14)12-18(26)25(24-19)17-7-5-4-6-13(17)2/h4-12H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRPZUUUVAILBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.